

High-performance liquid chromatography (HPLC) for Ceronapril analysis

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Compound of Interest		
Compound Name:	Ceronapril	
Cat. No.:	B1668408	Get Quote

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Ceronapril**

This document provides a detailed application note and protocol for the quantitative analysis of **Ceronapril**, an angiotensin-converting enzyme (ACE) inhibitor, in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established practices for the analysis of similar ACE inhibitors, such as Enalapril, and provide a robust starting point for researchers, scientists, and drug development professionals.

Introduction

Ceronapril is an important therapeutic agent for the management of hypertension and heart failure. Accurate and precise quantification of **Ceronapril** in drug substances and products is crucial for ensuring its safety and efficacy. This application note describes a stability-indicating RP-HPLC method that can be used for the determination of **Ceronapril**. The method is designed to be simple, sensitive, linear, accurate, and precise.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible detector is suitable for this analysis. The chromatographic conditions provided in Table 1 are a recommended starting point and may require optimization for specific laboratory environments and instrumentation.



Table 1: Recommended HPLC Chromatographic Conditions

Parameter	Recommended Setting
Instrument	HPLC with UV-Visible Detector
Column	C18 (e.g., ZORBAX Eclipse XDB-C18, Platinum EPS C8), 250 mm x 4.6 mm, 5 μm
Mobile Phase	Acetonitrile and phosphate buffer (pH 3.0)[1]
Flow Rate	1.0 - 1.5 mL/min[2]
Injection Volume	20 μL[2]
Column Temperature	55°C[1]
Detection Wavelength	215 nm[2][3]
Run Time	Approximately 20 minutes[1]

Reagents and Standards

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)[3]
- Potassium dihydrogen orthophosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)
- Ceronapril reference standard

Preparation of Solutions

2.3.1. Buffer Preparation (Phosphate Buffer, pH 3.0)

Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to make a buffer solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer



through a 0.45 µm membrane filter before use.

2.3.2. Mobile Phase Preparation

Prepare the mobile phase by mixing the phosphate buffer (pH 3.0) and acetonitrile in an appropriate ratio. The exact ratio should be optimized to achieve the desired separation and retention time for **Ceronapril**. Degas the mobile phase before use.

2.3.3. Standard Solution Preparation

Accurately weigh a suitable amount of **Ceronapril** reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration levels for calibration.

2.3.4. Sample Preparation (from Tablets)

- Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
- Accurately weigh a portion of the powder equivalent to a specific dose of Ceronapril.
- Transfer the powder to a volumetric flask.
- Add a suitable volume of diluent (mobile phase is often a good choice) and sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the mark with the diluent and mix well.
- Filter the solution through a 0.45 μm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters are summarized in Table 2.

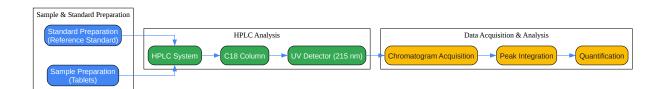
Table 2: Summary of Method Validation Parameters



Parameter	Typical Acceptance Criteria
Specificity	The peak for Ceronapril should be well-resolved from any other peaks (e.g., excipients, impurities).
Linearity	Correlation coefficient $(r^2) \ge 0.999$ over a specified concentration range.
Accuracy	% Recovery should be within 98.0% to 102.0%.
Precision	Relative Standard Deviation (% RSD) should be ≤ 2%.
Limit of Detection (LOD)	The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)	The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the HPLC analysis of ${\bf Ceronapril}.$



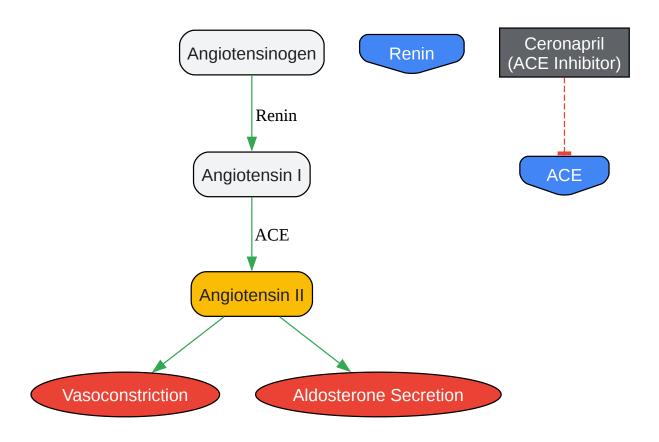


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Caption: Workflow for Ceronapril analysis by HPLC.

Signaling Pathway

Ceronapril, as an ACE inhibitor, exerts its therapeutic effect by interfering with the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.



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Caption: Ceronapril's inhibition of the RAAS pathway.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantitative analysis of **Ceronapril** in pharmaceutical dosage forms. The method is based on established analytical principles for similar compounds and can be readily adapted and validated in any



modern analytical laboratory. Proper method validation is essential to ensure the accuracy and reliability of the results.

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